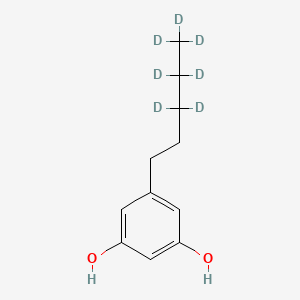

Olivetol-d7

Description

Olivetol-d7 is a deuterated analog of Olivetol (5-pentylresorcinol), a naturally occurring phenolic compound and a key precursor in cannabinoid biosynthesis. The deuterium-labeled form replaces seven hydrogen atoms with deuterium, typically at positions critical for metabolic stability and analytical detection. Its hypothetical molecular formula is C₁₁H₉D₇O₂, with a molecular weight of approximately 175.24 g/mol (calculated by adding seven deuterium units to Olivetol’s base weight).

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

187.29 g/mol |

IUPAC Name |

5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2 |

InChI Key |

IRMPFYJSHJGOPE-NCKGIQLSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Deuterium Exchange Using CD₃OD

A widely employed method involves catalytic hydrogen-deuterium (H/D) exchange using deuterated methanol (CD₃OD) as both the solvent and deuterium source. This approach leverages transition metal catalysts to facilitate selective deuteration:

Procedure :

- Reaction Setup : Olivetol (0.3 mmol) is dissolved in CD₃OD (50 equivalents) with a ruthenium-based catalyst (1–3 mol%).

- Conditions : The mixture is stirred at room temperature for 24 hours under an inert atmosphere.

- Workup : The solvent is evaporated under reduced pressure, and the residue is purified via silica gel chromatography.

Key Findings :

- Catalyst Efficiency : A ruthenium catalyst (e.g., Shvo’s catalyst) achieves >95% deuteration at aromatic positions within 24 hours.

- Side Reactions : Prolonged reaction times (>48 hours) may lead to over-deuteration at the alkyl chain, necessitating precise timing.

- Yield : Typical isolated yields range from 85% to 98%, depending on catalyst loading and purity of starting material.

Acid-Catalyzed Deuteration with DCl

Deuterium chloride (DCl) offers an alternative route for H/D exchange, particularly effective for hydroxyl-bearing aromatic systems:

Procedure :

- Reaction Setup : Olivetol is treated with 20% DCl in D₂O (0.03 equivalents) and CD₃OD (50 equivalents).

- Conditions : The reaction proceeds at room temperature for 4–6 hours.

- Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate and solvent removal.

Key Findings :

Comparison of Synthetic Methods

| Method | Deuterium Source | Catalyst | Time (h) | Deuteration (%) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic H/D Exchange | CD₃OD | Ru-based | 24 | >95 | 85–98 |

| Acid-Catalyzed | DCl/D₂O | None | 4–6 | 86–97 | 70–85 |

Insights :

- Catalytic methods offer higher yields and selectivity but require expensive metal catalysts.

- Acid-catalyzed routes are cost-effective but less suitable for labile substrates.

Analytical Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are primary tools for assessing deuteration efficiency:

- 1H NMR : Residual proton signals at δ 6.3–6.5 ppm (aromatic) and δ 2.4–2.6 ppm (alkyl) indicate incomplete deuteration.

- 13C NMR : Deuterated carbons exhibit split signals due to isotopic effects, confirming incorporation.

Example : In this compound, the aromatic protons at C-2 and C-6 show >95% signal reduction in 1H NMR, while the pentyl chain retains <5% residual protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) validates molecular weight shifts caused by deuterium:

- Expected : [M+H]⁺ = 187.18 (C₁₁H₉D₇O₂).

- Observed : m/z 187.21 ± 0.02, confirming seven deuterium atoms.

Challenges and Optimization Strategies

Side Reactions and Byproducts

Scaling for Industrial Production

- Catalyst Recovery : Immobilizing ruthenium catalysts on silica supports reduces costs in large-scale synthesis.

- Solvent Recycling : CD₃OD can be distilled and reused, lowering environmental and financial burdens.

Applications in Cannabinoid Research

This compound’s primary applications include:

Chemical Reactions Analysis

Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Catalytic oxidative processes using reagents such as iodine or transition-metal-free catalysts.

Reduction: Hydrogenation reactions using deuterium gas to maintain the deuterium labeling.

Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonates.

Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .

Scientific Research Applications

Cannabinoid Synthesis

Olivetol is a crucial intermediate in the biosynthesis of cannabinoids, particularly cannabidiol (CBD). Recent studies have focused on enhancing the efficiency of olivetolic acid synthase (OLS), which catalyzes the conversion of olivetol to olivetolic acid, a precursor for CBD. The optimization of OLS through enzyme screening has identified specific amino acid sites that significantly influence enzyme activity, paving the way for more efficient cannabinoid production .

Key Findings:

- Enzyme Optimization: Identification of a highly active OLS sequence (OLS4) that could increase the yield of olivetolic acid from olivetol-d7.

- Catalytic Mechanism: Understanding the catalytic mechanisms involved in olivetol conversion is essential for improving cannabinoid synthesis efficiency .

Metabolic Studies

This compound has been studied for its effects on metabolic states and gut microbiota functionality. Research indicates that olivetol can influence body weight and gut microbiota composition in mice models, particularly those on high-fat diets. The supplementation of this compound resulted in significant changes in the representation of various gut microbiota taxa, which are associated with metabolic health .

Impact on Gut Microbiota:

- Increased levels of beneficial bacteria such as Akkermansia muciniphila were observed, which is linked to improved metabolic outcomes.

- Changes in microbial composition correlated with decreased leptin levels and body weight reduction in specific mouse models .

Bioactivity and Therapeutic Potential

This compound exhibits bioactive properties that could be harnessed for therapeutic applications. It acts as a competitive inhibitor of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including appetite regulation and pain perception. The ability to modulate these receptors presents potential applications in treating obesity and other metabolic disorders .

Therapeutic Applications:

- Weight Management: Olivetol's antagonistic effects on CB1 receptors may help reduce appetite and promote weight loss.

- Neuroprotection: Its interaction with cannabinoid receptors suggests potential neuroprotective effects, warranting further investigation into its use in neurological disorders .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Implications |

|---|---|---|

| Cannabinoid Synthesis | Enhanced OLS activity identified | Increased CBD production efficiency |

| Metabolic Studies | Changes in gut microbiota composition | Potential for obesity treatment |

| Bioactivity | Inhibition of CB1/CB2 receptors | Therapeutic use in metabolic disorders |

| Chemical Properties | Stable isotope for tracking | Insights into cannabinoid metabolism |

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1: A study demonstrated that olivetol supplementation led to significant weight loss in C57Bl6 mice on a high-fat diet, showcasing its potential as an anti-obesity agent.

- Case Study 2: Research involving human cell lines indicated that olivetol exhibits cytotoxic effects against certain cancer cells, suggesting its utility in cancer therapy.

These findings underscore the versatility of this compound across various scientific domains.

Mechanism of Action

Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties due to isotopic substitution. Below is a comparative analysis:

Key Insight: Deuterium placement is strategically chosen to minimize isotopic interference during analysis. For instance, in Acebutolol-D7, deuteration likely occurs at non-reactive sites to maintain pharmacological activity while enhancing detectability .

Deuterium Incorporation and Purity Standards

Isotopic purity is critical for minimizing quantification errors.

Critical Note: Oleic Acid-hydroxy Oleoyl Leucine-d7’s ≥99% deuterium incorporation ensures negligible contamination from non-deuterated species, which is vital for lipid tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.